

SIN4 Protein Expression Profile in Yeast: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SIN4 protein*

Cat. No.: *B1174862*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

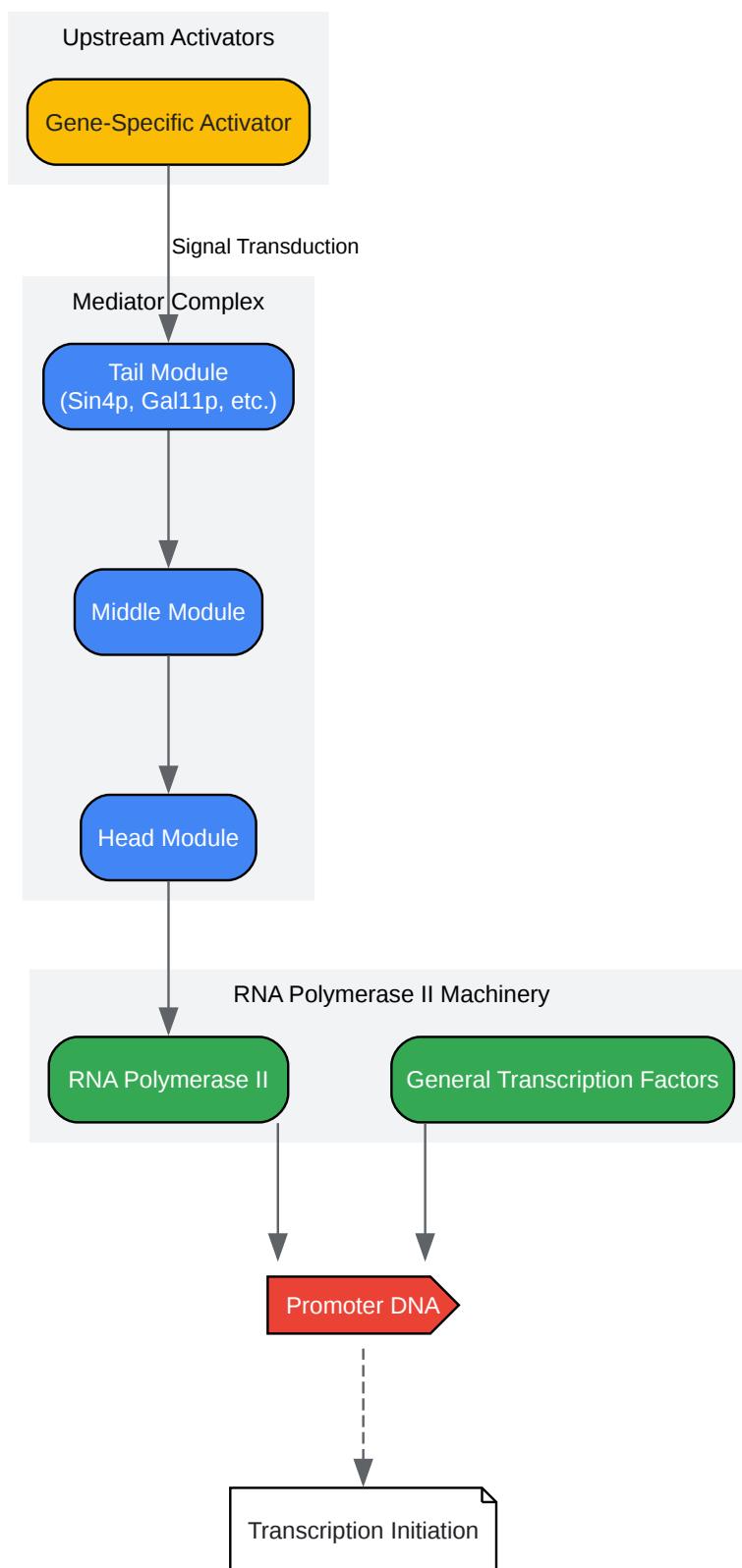
In the intricate regulatory landscape of eukaryotic gene expression, the Mediator complex stands as a central player, bridging the gap between gene-specific transcription factors and the core RNA polymerase II machinery. Within this multi-subunit complex, the tail module is recognized for its role in responding to upstream activating signals. A key component of this tail module in the budding yeast, *Saccharomyces cerevisiae*, is the **SIN4 protein**, also known as MED16. This technical guide provides a comprehensive overview of the **SIN4 protein** expression profile, its functional implications, and detailed methodologies for its study, aimed at researchers and professionals in the fields of molecular biology and drug development.

SIN4 is a global transcriptional regulator with a dual role, participating in both the activation and repression of a wide array of genes. Its function is intrinsically linked to the structural and functional integrity of the Mediator complex and has significant implications for chromatin organization. Understanding the expression dynamics and molecular interactions of SIN4 is therefore crucial for deciphering the nuanced mechanisms of transcriptional regulation in yeast, a model organism that continues to provide fundamental insights into eukaryotic cell biology.

Data Presentation: Quantitative Profile of SIN4

Quantitative analysis of the yeast proteome provides valuable insights into the cellular abundance of individual proteins. The following table summarizes the expression data for SIN4,

offering a baseline for its physiological concentration under standard laboratory conditions.


Protein	UniProt ID	Abundance (ppm)	Copy Number per Cell
SIN4/MED16	P32259	24.8	1494

Data sourced from PaxDb (Protein Abundance Database), representing an integrated dataset from multiple high-throughput studies.

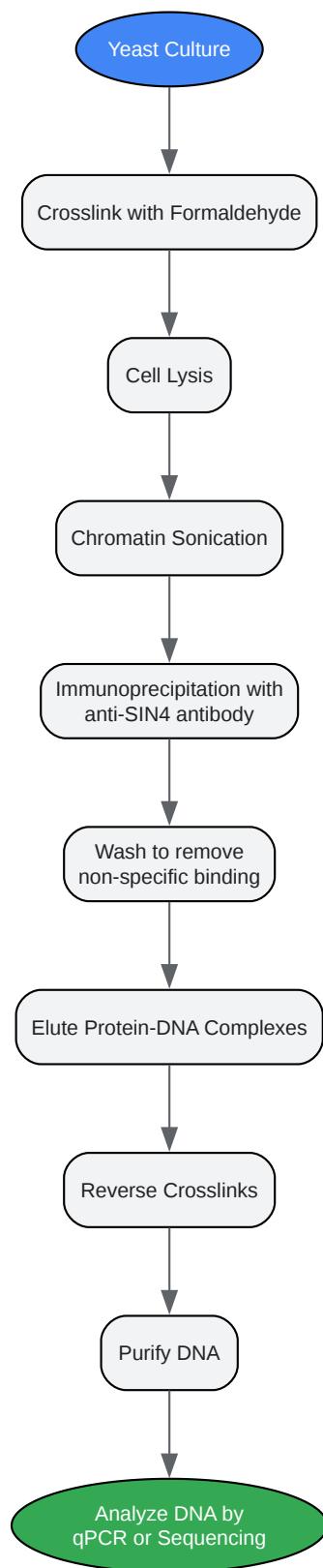
Functional Context and Signaling Pathway

SIN4 functions as an integral part of the Mediator complex's tail module. This module is primarily responsible for receiving and interpreting signals from gene-specific activators. These signals are then transduced through the middle and head modules of the Mediator to RNA polymerase II, thereby influencing the initiation of transcription. The tail module, and by extension SIN4, is particularly associated with the regulation of genes involved in stress responses and metabolic pathways.

Below is a diagram illustrating the central role of the SIN4-containing Mediator complex in the transcriptional activation pathway.

[Click to download full resolution via product page](#)

Caption: Role of SIN4 within the Mediator complex in transcriptional activation.


Experimental Protocols

The study of SIN4's function and interactions relies on a variety of molecular biology techniques. Below are detailed protocols for key experimental approaches.

Chromatin Immunoprecipitation (ChIP)

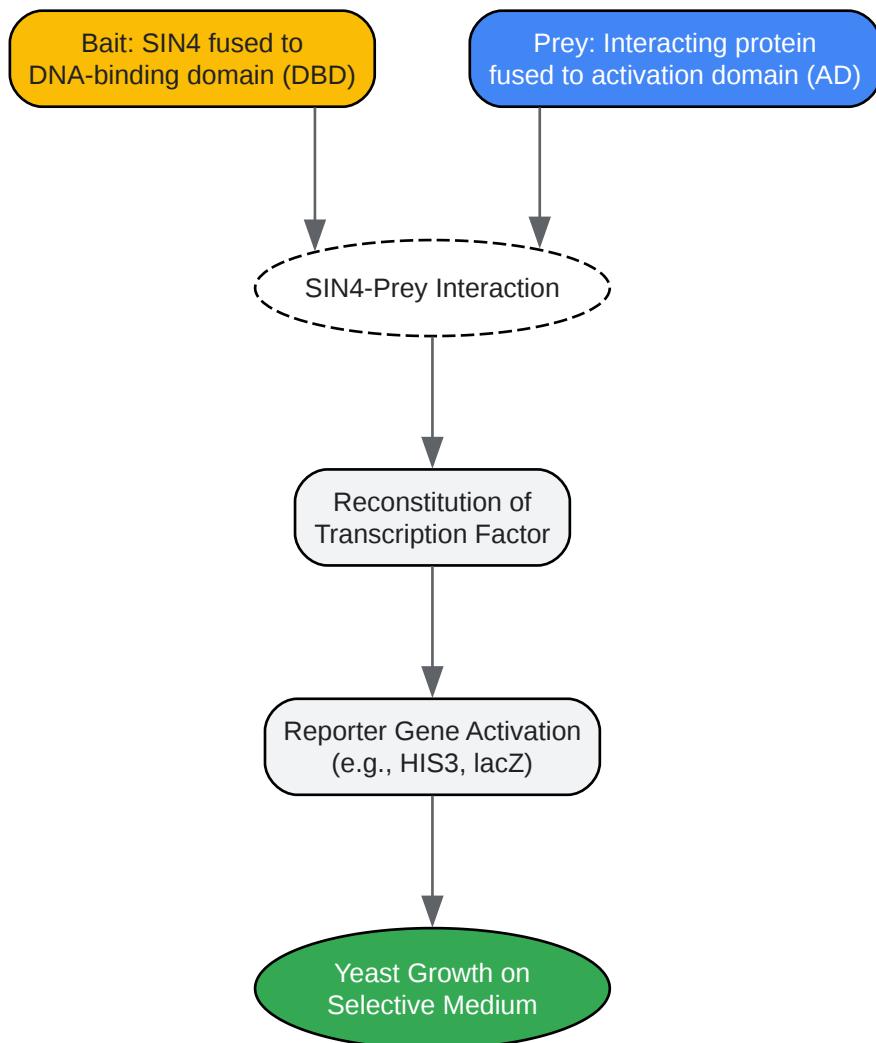
ChIP is used to identify the genomic regions where SIN4 is bound, providing insights into its direct regulatory targets.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Protocol:


- Cell Growth and Cross-linking:
 - Grow yeast cells to mid-log phase ($OD_{600} \approx 0.5-0.8$) in appropriate media.
 - Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15-20 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
 - Harvest cells by centrifugation and wash with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
 - Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
 - Lyse cells by bead beating or enzymatic digestion.
 - Shear chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined.
- Immunoprecipitation:
 - Clarify the lysate by centrifugation.
 - Incubate a portion of the lysate with an antibody specific to SIN4 overnight at 4°C with rotation. A no-antibody control should be included.
 - Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
- Washing and Elution:
 - Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.

- Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
- Analysis:
 - The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of specific target loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Yeast Two-Hybrid (Y2H) Assay

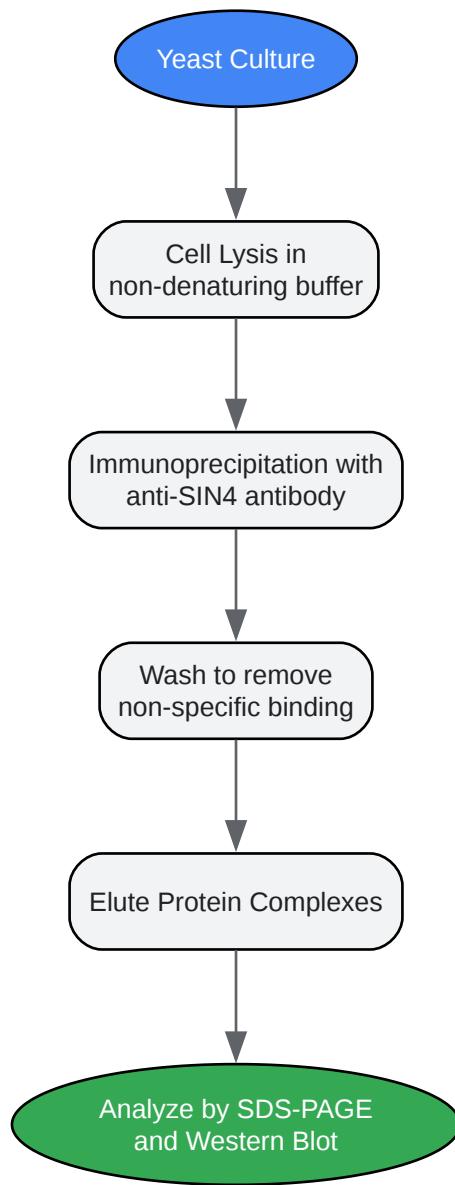
The Y2H system is employed to identify proteins that physically interact with SIN4.

Logical Diagram:

[Click to download full resolution via product page](#)

Caption: Principle of the Yeast Two-Hybrid (Y2H) assay.

Detailed Protocol:


- Plasmid Construction:
 - Clone the coding sequence of SIN4 into a "bait" vector, which fuses SIN4 to a DNA-binding domain (e.g., Gal4-DBD or LexA).
 - A library of potential interacting partners is cloned into a "prey" vector, fusing them to a transcriptional activation domain (e.g., Gal4-AD).
- Yeast Transformation:

- Transform a suitable yeast reporter strain with the bait plasmid.
- Subsequently, transform the bait-containing strain with the prey library.
- Screening for Interactions:
 - Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine) to select for the activation of a reporter gene (e.g., HIS3).
 - The growth of colonies on the selective medium indicates a potential interaction between the bait (SIN4) and a prey protein.
- Confirmation and Identification:
 - Isolate the prey plasmids from the positive colonies.
 - Sequence the prey plasmids to identify the interacting proteins.
 - Confirm the interaction by re-transforming the identified prey plasmid with the bait plasmid and performing a one-on-one interaction assay.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to validate protein-protein interactions *in vivo* and to isolate SIN4-containing protein complexes.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Detailed Protocol:

- Cell Lysis:
 - Grow yeast cells and harvest them.
 - Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and non-ionic detergents like NP-40 or Triton X-100, supplemented with protease inhibitors) to

preserve protein-protein interactions.

- Immunoprecipitation:
 - Clarify the cell lysate by centrifugation.
 - Incubate the lysate with an antibody against SIN4 (or an epitope tag if SIN4 is tagged) for several hours to overnight at 4°C.
 - Add Protein A/G beads to capture the antibody-protein complexes.
- Washing and Elution:
 - Wash the beads several times with lysis buffer to minimize non-specific binding.
 - Elute the protein complexes from the beads, for example, by boiling in SDS-PAGE sample buffer or by using a low pH elution buffer.
- Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Analyze the separated proteins by Western blotting using antibodies against suspected interacting partners. The presence of a band corresponding to the suspected partner confirms the interaction.

Conclusion

The **SIN4 protein** is a critical component of the transcriptional regulatory machinery in yeast. Its role within the Mediator complex places it at the nexus of signal integration and gene-specific transcriptional control. This guide has provided a quantitative overview of **SIN4 protein** abundance and detailed protocols for its experimental investigation. A thorough understanding of SIN4's expression profile and its network of interactions is essential for elucidating the fundamental mechanisms of gene regulation and may inform the development of novel therapeutic strategies targeting transcriptional dysregulation. The methodologies outlined herein provide a robust framework for researchers to further explore the multifaceted functions of SIN4 and the Mediator complex.

- To cite this document: BenchChem. [SIN4 Protein Expression Profile in Yeast: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1174862#sin4-protein-expression-profile-in-yeast\]](https://www.benchchem.com/product/b1174862#sin4-protein-expression-profile-in-yeast)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com